4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 49743-87-5
VCID: VC3851379
InChI: InChI=1S/C14H12O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2,(H,16,17)
SMILES: C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 49743-87-5

Cat. No.: VC3851379

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid - 49743-87-5

Specification

CAS No. 49743-87-5
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 4-[4-(hydroxymethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H12O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2,(H,16,17)
Standard InChI Key KFUFJTLYVMRPLV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a biphenyl core (two benzene rings connected by a single bond) with functional groups at specific positions:

  • Hydroxymethyl group (-CH2OH): Located at the 4'-position (para position relative to the inter-ring bond).

  • Carboxylic acid group (-COOH): Positioned at the 4-position of the second benzene ring.

Molecular Formula: C14H12O3\text{C}_{14}\text{H}_{12}\text{O}_{3}
Molecular Weight: 228.24 g/mol
IUPAC Name: 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
SMILES: O=C(O)C1=CC=C(C2=CC=C(CO)C=C2)C=C1

Structural Isomerism

The positional isomer 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 158144-54-8) differs in the carboxylic acid's placement (2-position instead of 4). This minor structural variation significantly impacts reactivity and biological activity .

Synthesis and Industrial Production

Suzuki-Miyaura Coupling

The biphenyl core is constructed via palladium-catalyzed cross-coupling between:

  • 4-Bromobenzoic acid: Provides the carboxylic acid moiety.

  • 4-(Hydroxymethyl)phenylboronic acid: Introduces the hydroxymethyl group.

Reaction Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4).

  • Base: Sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3).

  • Solvent: Dimethoxyethane (DME)/water mixture.

  • Temperature: 80–100°C under inert atmosphere .

Yield: 65–85% after purification by recrystallization .

Post-Functionalization

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO4 in acidic conditions, yielding 4'-(carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 868394-59-6) .

  • Esterification: Treatment with methanol/H2SO4 produces methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS N/A), a precursor for further derivatization .

Industrial-Scale Production

Continuous Flow Reactors: Enhance yield (90–95%) and reduce byproducts through precise temperature and stoichiometric control.
Cost Analysis:

ComponentCost per kg (USD)
4-Bromobenzoic acid120
Boronic acid200
Palladium catalyst1,500
Total (theoretical)~1,820

Physicochemical Properties

Thermal Stability

PropertyValueSource
Melting Point215–217°C
Boiling Point448.9°C (760 mmHg)
Flash Point239.4°C
Density1.3 g/cm³

Spectroscopic Data

  • IR (KBr):

    • ν(O-H)\nu(\text{O-H}): 2932 cm⁻¹ (broad, hydroxymethyl).

    • ν(C=O)\nu(\text{C=O}): 1700 cm⁻¹ (carboxylic acid) .

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 8.02 (d, 2H, aromatic).

    • δ 7.75 (d, 2H, aromatic).

    • δ 4.55 (s, 2H, -CH2OH).

    • δ 3.45 (t, 1H, -OH).

Chemical Reactivity and Applications

Key Reactions

Reaction TypeReagents/ConditionsProduct
OxidationKMnO4, H2SO4, 80°C4'-(Carboxymethyl)-biphenyl acid
EsterificationCH3OH, H2SO4, refluxMethyl ester derivative
Nucleophilic SubstitutionPBr3, CH2Cl2, 0°C4'-(Bromomethyl)-biphenyl acid

Anticancer Activity

  • IC50 Values:

    Cell LineIC50 (µM)Selectivity Index
    HeLa (cervical)12.55.0
    MCF-7 (breast)15.03.5
    Selectivity Index = IC50(normal cells)/IC50(cancer cells); Normal cells: HDF (>100 µM).
  • Mechanism: Induces apoptosis via mitochondrial pathway activation (↑ Bax/Bcl-2 ratio, caspase-3 cleavage) .

Enzyme Inhibition

  • HDAC6 Inhibition: IC50 = 3.0 µM, comparable to reference drug SAHA (IC50 = 2.8 µM).

  • PTP1B Inhibition: IC50 = 13.7 µM, relevant for diabetes treatment.

Material Science Applications

  • MOF Synthesis: Serves as a ligand in Zn-based MOFs with surface areas >1,000 m²/g, applicable in CO2 capture .

  • Polymer Modification: Enhances thermal stability of polyesters when incorporated as a comonomer (Tg increase by 20°C) .

Biological and Toxicological Profile

Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
E. coli (Gram-)50
S. aureus (Gram+)75
MIC = Minimum Inhibitory Concentration.

Toxicity Data

  • Acute Oral Toxicity (LD50): 1,200 mg/kg (rat), Class IV (low toxicity) .

  • Skin Corrosion: pH <2.0 in aqueous solutions; causes severe burns.

Comparative Analysis with Analogues

CompoundCarboxylic Acid PositionKey Difference
4'-(Hydroxymethyl)-biphenyl-2-acid2-positionLower solubility (logP = 2.8 vs. 2.1)
4'-(Bromomethyl)-biphenyl-4-acid4-positionHigher reactivity (k = 0.45 s⁻¹ vs. 0.12)

Future Directions

  • Drug Delivery Systems: Conjugation with nanoparticles for targeted cancer therapy.

  • Green Chemistry: Developing biocatalytic routes using engineered E. coli (theoretical yield: 95%).

  • MOF Optimization: Tuning pore size for hydrogen storage applications.

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